molecular formula C15H15FN2O2 B5839579 1-(3-Ethoxyphenyl)-3-(3-fluorophenyl)urea

1-(3-Ethoxyphenyl)-3-(3-fluorophenyl)urea

Cat. No.: B5839579
M. Wt: 274.29 g/mol
InChI Key: SVECWWSBNGNZGH-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-3-(3-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of both ethoxy and fluorophenyl groups attached to the urea moiety

Preparation Methods

The synthesis of 1-(3-Ethoxyphenyl)-3-(3-fluorophenyl)urea typically involves the reaction of 3-ethoxyaniline with 3-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 3-ethoxyaniline and 3-fluorophenyl isocyanate.

    Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Ethoxyphenyl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The ethoxy and fluorophenyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Ethoxyphenyl)-3-(3-fluorophenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.

    Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and coatings, due to its chemical stability and functional groups.

    Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic benefits and mechanisms of action.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets. The ethoxy and fluorophenyl groups contribute to its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3-Ethoxyphenyl)-3-(3-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)-3-(3-fluorophenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Ethoxyphenyl)-3-(4-fluorophenyl)urea: Similar structure but with the fluorophenyl group at a different position.

    1-(3-Ethoxyphenyl)-3-(3-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-ethoxyphenyl)-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-20-14-8-4-7-13(10-14)18-15(19)17-12-6-3-5-11(16)9-12/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVECWWSBNGNZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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